molecular formula C15H12F3N5O2 B2964652 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034521-95-2

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2964652
CAS No.: 2034521-95-2
M. Wt: 351.289
InChI Key: RBYSKUPJJHFUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole moiety and a 2-(trifluoromethyl)benzamide group. The 1,2,4-oxadiazole ring is a nitrogen-rich scaffold known for its metabolic stability and bioisosteric properties, while the trifluoromethyl group enhances lipophilicity and binding affinity in medicinal chemistry contexts . This compound is synthesized via a base-mediated alkylation reaction, as described in , where potassium carbonate facilitates the coupling of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with chlorinated intermediates under mild conditions.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O2/c1-23-8-9(6-20-23)13-21-12(25-22-13)7-19-14(24)10-4-2-3-5-11(10)15(16,17)18/h2-6,8H,7H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYSKUPJJHFUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that incorporates a pyrazole moiety linked to a 1,2,4-oxadiazole and a trifluoromethylbenzamide structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 3 1 methyl 1H pyrazol 4 yl 1 2 4 oxadiazol 5 yl methyl 2 trifluoromethyl benzamide\text{N 3 1 methyl 1H pyrazol 4 yl 1 2 4 oxadiazol 5 yl methyl 2 trifluoromethyl benzamide}

Key Features:

  • Molecular Formula: C_{12}H_{10}F_3N_5O
  • Molecular Weight: 303.24 g/mol
  • IUPAC Name: N-(3-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]oxadiazol-5-ylmethyl)-2-(trifluoromethyl)benzamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an insecticide and fungicide. The following sections summarize key findings from recent research.

Insecticidal Activity

A study demonstrated that derivatives of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole exhibited significant insecticidal properties against several pest species. Notably:

  • Compound 14q showed a lethality rate of 70% against Mythimna separate at a concentration of 500 mg/L.

Antifungal Activity

The same research indicated that certain derivatives also displayed antifungal properties:

  • Compound 14h achieved an inhibition rate of 77.8% against Pyricularia oryzae.

Toxicological Assessment

In toxicity evaluations using zebrafish models:

  • The LC50 (lethal concentration for 50% of the population) for compound 14h was found to be 14.01 mg/L, suggesting moderate toxicity and potential for further structural optimization for safer applications .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways relevant to pest survival and fungal growth. The incorporation of the oxadiazole and pyrazole moieties may enhance interaction with biological targets due to their unique electronic properties.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other compounds, the following table summarizes key findings from various studies:

CompoundActivity TypeTarget OrganismConcentrationEffectiveness
Compound 14qInsecticidalMythimna separate500 mg/L70% lethality
Compound 14hAntifungalPyricularia oryzaeNot specified77.8% inhibition
Other BenzamidesAnticancerVarious cancer cell linesVariesIC50 ~92.4 µM

Case Studies

Several case studies have reported on the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : A series of benzamide derivatives were synthesized and tested for their bioactivity against pests and fungi. The results indicated that structural modifications significantly influenced their potency.
  • Structure-Based Design : Research focused on bioisosterism in designing new compounds led to enhanced insecticidal properties without increasing toxicity to non-target organisms .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Core Structure Substituents Pharmacological Target IC50/EC50 (µM) Synthesis Yield Key Features
Target Compound 1,2,4-Oxadiazole 1-Methylpyrazole, Trifluoromethyl benzamide Not reported N/A 45–65% Enhanced lipophilicity, stability
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole 3-Methyl-1-phenylpyrazole, Acetamide EGFR Kinase 0.12–0.85 82% High EGFR inhibition
N-{3-[3,5-Dimethyl-1-(4-Nitro-Phenyl)-1H-Pyrazol-4-ylmethyl]-5-Mercapto-Triazol-4-yl}-Benzamide Triazole 3,5-Dimethylpyrazole, Benzamide Not reported N/A Moderate Nitro group for redox activity

Key Observations :

  • Core Heterocycles : The target’s 1,2,4-oxadiazole core distinguishes it from thiazole () and triazole () analogues. Oxadiazoles exhibit superior metabolic stability compared to thiazoles but may show reduced kinase-binding specificity .

Pharmacological Activity

While the target compound’s biological activity remains uncharacterized in the provided evidence, structural analogues offer insights:

  • EGFR Inhibition : Compound 41 () demonstrates potent EGFR inhibition (IC50: 0.12–0.85 µM) due to its thiazole-pyrazole-amide architecture, which aligns with kinase-active conformations . The target’s oxadiazole core may reduce kinase affinity but improve off-target selectivity.
  • Antimicrobial Potential: Triazole-pyrazole hybrids () with nitro groups show activity against microbial targets, suggesting the nitro-to-trifluoromethyl substitution in the target compound could shift activity toward eukaryotic systems .

Key Observations :

  • The target compound’s synthesis () employs milder conditions but achieves lower yields than thiazole derivatives (), likely due to steric hindrance from the trifluoromethyl group.
  • Triazole derivatives () require complex multi-step protocols, reducing scalability compared to the target’s one-pot alkylation .

Spectral and Physicochemical Properties

  • 1H NMR : The target’s trifluoromethyl group would produce a distinct singlet at ~7.5–8.0 ppm (aromatic protons) and a deshielded methylene peak (~4.5 ppm) from the oxadiazole-CH2 linkage, contrasting with the acetamide protons (~2.1 ppm) in compound 41 () .
  • LogP : Estimated logP for the target compound is ~3.2 (calculated using fragment-based methods), higher than acetamide derivatives (logP ~2.5) due to the trifluoromethyl group’s hydrophobicity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis typically involves coupling a 1,2,4-oxadiazole precursor with a benzamide derivative. For example:

  • Step 1 : React 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with RCH2Cl in DMF using K2CO3 as a base at room temperature (RT) to form the oxadiazole intermediate .
  • Step 2 : Attach the trifluoromethylbenzamide moiety via nucleophilic substitution or amide coupling. Optimize solvent choice (e.g., DMF or THF) and reaction time to improve yields .
    • Data Table :
Reaction StepYield RangeKey ConditionsReference
Oxadiazole Formation70–85%DMF, K2CO3, RT
Benzamide Coupling60–77%THF, 24h reflux

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methyl groups (δ 2.5–3.5 ppm for pyrazole-CH3), trifluoromethyl (δ 120–125 ppm in ¹³C), and oxadiazole protons (δ 8.0–8.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–1000 cm⁻¹) .
  • Mass Spectrometry (ES-MS) : Validate molecular weight (e.g., expected [M+H]+ ~450–500 Da) .

Advanced Research Questions

Q. How can conflicting spectral data for structurally similar analogs be resolved?

  • Methodological Answer :

  • Case Study : In compounds with overlapping pyrazole/oxadiazole signals, use 2D NMR (COSY, HSQC) to resolve ambiguities. For example, in compound analogs from , HSQC distinguished pyrazole C-H couplings from oxadiazole signals .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .

Q. What strategies optimize biological activity while maintaining synthetic feasibility?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the pyrazole substituent (e.g., 1-methyl vs. 1-phenyl) and monitor bioactivity changes. For instance, showed that methyl groups on pyrazole enhance stability but may reduce receptor affinity .
  • Fluorine Substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability and binding to hydrophobic enzyme pockets .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term studies?

  • Methodological Answer :

  • Experimental Design : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) and HPLC to track degradation. recommends evaluating hydrolysis pathways under acidic (pH 3) and basic (pH 9) conditions .
  • Key Findings : Trifluoromethyl groups generally resist hydrolysis, but the oxadiazole ring may degrade under prolonged UV exposure .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating enzyme inhibition by this compound?

  • Methodological Answer :

  • Kinetic Assays : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC50 determination. highlights similar compounds targeting bacterial PPTases, requiring ATP/cofactor supplementation .
  • Controls : Include positive controls (e.g., known inhibitors) and validate results with isothermal titration calorimetry (ITC) for binding affinity .

Q. What statistical methods address variability in synthetic yield across batches?

  • Methodological Answer :

  • DOE (Design of Experiments) : Apply factorial design to test variables (e.g., solvent polarity, base strength). For example, optimize K2CO3 concentration (1.0–1.2 eq.) and reaction time (12–24h) as in .
  • ANOVA : Analyze yield differences between batches; a p-value <0.05 indicates significant variability due to reaction conditions .

Contradictions & Challenges

Q. Why do some studies report conflicting bioactivity data for oxadiazole derivatives?

  • Methodological Answer :

  • Source Analysis : Differences in assay protocols (e.g., cell lines, incubation times) may explain discrepancies. used cancer cell lines, while focused on bacterial targets .
  • Mitigation : Standardize assays using CLSI guidelines and report EC50/IC50 with 95% confidence intervals .

Q. How to reconcile discrepancies in melting points reported for analogs?

  • Methodological Answer :

  • Crystallinity Effects : Recrystallize samples from identical solvent systems (e.g., ethyl acetate/light petroleum ether) to ensure consistency. reported melting points within ±2°C after recrystallization .
  • DSC Validation : Use differential scanning calorimetry to confirm phase transitions and detect polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.